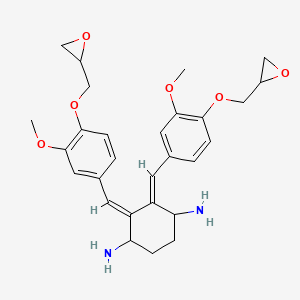
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is a complex organic compound known for its unique chemical structure and properties This compound features two methoxy groups and two oxirane (epoxy) groups attached to a cyclohexane-1,4-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde with cyclohexane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The oxirane groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but lacks the cyclohexane-1,4-diamine core.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: Contains similar functional groups but has a different core structure.
Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate: Another compound with similar functional groups but a different core.
Uniqueness
2,3-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclohexane-1,4-diamine is unique due to its combination of methoxy and oxirane groups attached to a cyclohexane-1,4-diamine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C28H34N2O6 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
(2Z,3E)-2,3-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C28H34N2O6/c1-31-27-11-17(3-7-25(27)35-15-19-13-33-19)9-21-22(24(30)6-5-23(21)29)10-18-4-8-26(28(12-18)32-2)36-16-20-14-34-20/h3-4,7-12,19-20,23-24H,5-6,13-16,29-30H2,1-2H3/b21-9-,22-10+ |
Clave InChI |
DLANTWPQGGDHMU-CHQRTDLRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(CCC(\C2=C\C3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5 |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(CCC(C2=CC3=CC(=C(C=C3)OCC4CO4)OC)N)N)OCC5CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


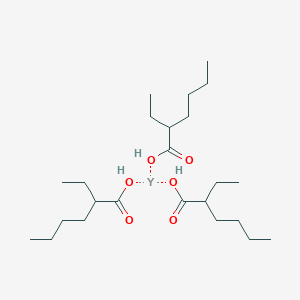

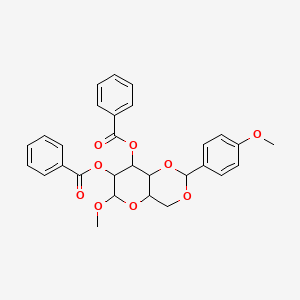





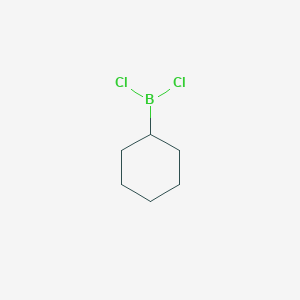
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
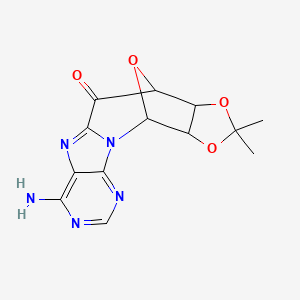
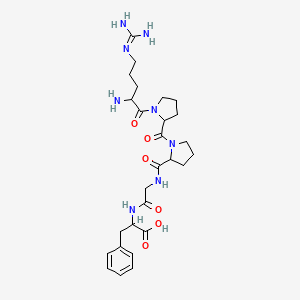
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)

